N-[4-(1,3-benzoxazol-2-yl)phenyl]-N'-[(4-bromophenoxy)acetyl]thiourea
N-[4-(1,3-benzoxazol-2-yl)phenyl]-N'-[(4-bromophenoxy)acetyl]thiourea
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0993715
InChI:
InChI=1S/C22H16BrN3O3S/c23-15-7-11-17(12-8-15)28-13-20(27)26-22(30)24-16-9-5-14(6-10-16)21-25-18-3-1-2-4-19(18)29-21/h1-12H,13H2,(H2,24,26,27,30)
SMILES:
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)COC4=CC=C(C=C4)Br
Molecular Formula:
C22H16BrN3O3S
Molecular Weight:
482.4 g/mol
N-[4-(1,3-benzoxazol-2-yl)phenyl]-N'-[(4-bromophenoxy)acetyl]thiourea
CAS No.:
Cat. No.: VC0993715
Molecular Formula: C22H16BrN3O3S
Molecular Weight: 482.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16BrN3O3S |
|---|---|
| Molecular Weight | 482.4 g/mol |
| IUPAC Name | N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-(4-bromophenoxy)acetamide |
| Standard InChI | InChI=1S/C22H16BrN3O3S/c23-15-7-11-17(12-8-15)28-13-20(27)26-22(30)24-16-9-5-14(6-10-16)21-25-18-3-1-2-4-19(18)29-21/h1-12H,13H2,(H2,24,26,27,30) |
| Standard InChI Key | ZXCLCKAQSIZRPV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)COC4=CC=C(C=C4)Br |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)COC4=CC=C(C=C4)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator